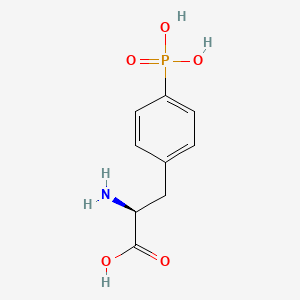

4-Phosphono-L-phenylalanine

Descripción general

Descripción

4-Phosphono-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonate group attached to the phenylalanine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . One common method is the reaction of L-phenylalanine with phosphorous acid under specific conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of 4-Phosphono-L-phenylalanine may involve large-scale chemical reactions with stringent control over reaction parameters to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phosphono-L-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3).

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Antiviral Agents

4-PPA has been studied for its potential use in antiviral therapies. The compound's phosphonate group may enhance the intracellular delivery of nucleoside analogs, which are crucial for developing antiviral prodrugs. This application is particularly relevant in the context of phosphoramidate prodrugs that improve the pharmacokinetics of antiviral agents by facilitating their conversion into active forms within cells .

1.2. Protein Tyrosine Phosphatase Inhibition

4-PPA serves as a substrate for protein tyrosine phosphatases (PTPs), enzymes that regulate various cellular processes through dephosphorylation. The compound has been utilized to synthesize phosphotyrosine-containing peptides that can act as inhibitors of PTPs, providing insights into the modulation of signaling pathways involved in cancer and other diseases .

Biochemical Research

2.1. Synthesis of Peptidomimetics

The incorporation of 4-PPA into peptide sequences allows for the design of peptidomimetics—molecules that mimic the structure and function of peptides but offer enhanced stability and bioactivity. These compounds can be utilized in drug development, particularly in creating inhibitors for enzymes involved in disease processes .

2.2. Fluorescent Probes

Researchers have developed fluorescent probes based on 4-PPA derivatives, which can be used for imaging and tracking biological molecules within cells. The fluorescent properties enable real-time monitoring of cellular processes, making them valuable tools in biochemical studies .

Materials Science

3.1. Carbon Nanomaterials Functionalization

4-PPA can be used to modify carbon nanomaterials, enhancing their properties for various applications, including drug delivery systems and biosensors. The ability to immobilize amino acids or peptides on carbon surfaces through phosphonate linkages opens up new avenues for developing advanced materials with tailored functionalities .

Table 1: Summary of Research Applications of 4-Phosphono-L-phenylalanine

Mecanismo De Acción

The mechanism by which 4-Phosphono-L-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The phosphonate group can mimic the phosphate group found in biological molecules, allowing the compound to interfere with enzymatic processes and signaling pathways.

Comparación Con Compuestos Similares

4-Phosphono-difluoromethyl-phenylalanine (PDFM-Phe)

Phosphotyrosine derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Phosphono-L-phenylalanine is a phosphonated derivative of the amino acid phenylalanine, which has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a phosphonate group into the phenylalanine structure. This modification can enhance the compound's lipophilicity and biological activity compared to its parent amino acid. The structural characteristics include:

- Phosphonate Group : This functional group is known for its ability to mimic phosphate groups in biological systems, potentially influencing enzyme activity and metabolic pathways.

- Amino Acid Backbone : Retaining the L-phenylalanine structure allows for interactions with biological receptors similar to those of natural amino acids.

Antiproliferative Activity

Recent studies have indicated that derivatives of phosphonated amino acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain phosphonated derivatives showed moderate activity against glioblastoma multiforme cell lines (T98G and U-118 MG) using the MTT assay method .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes, particularly proteases and esterases. These enzymes are often overexpressed in cancer cells, contributing to tumor progression and metastasis. By targeting these enzymes, this compound may interfere with cancer cell proliferation and migration .

The mechanisms through which this compound exerts its biological effects include:

- Mimicking Phosphate Groups : The phosphonate moiety can mimic phosphate groups in signaling pathways, potentially modulating protein interactions and activities.

- Inhibition of Cathepsins : Cathepsins are cysteine proteases involved in cancer cell invasion. Studies suggest that aminophosphonic acids can inhibit these enzymes, thereby disrupting tumor growth dynamics .

- Impact on Cell Signaling : By altering phosphorylation states of proteins, this compound may influence various signaling cascades critical for cell survival and proliferation.

Study on Glioblastoma Cells

In a specific case study investigating glioblastoma stem cells (GSCs), researchers found that aminophosphonic acids could significantly inhibit the activity of cathepsins B and L, which are crucial for the invasive properties of these cells. This suggests a potential therapeutic application for this compound in treating aggressive brain tumors .

Comparative Analysis with Other Amino Acids

A comparative analysis was conducted on the uptake and efficacy of 4-borono-L-phenylalanine (BPA) versus L-phenylalanine in enhancing boron neutron capture therapy (BNCT). Although this study primarily focused on BPA, it provides insights into how modifications like those seen in 4-phosphono derivatives can impact cellular uptake mechanisms .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.